molecular formula C16H12ClNO4S2 B2659049 Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-80-4

Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2659049
CAS No.: 932520-80-4
M. Wt: 381.85
InChI Key: MITGYEKQRUMABU-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of 3-chlorophenylamine followed by a coupling reaction with a benzothiophene derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has the following molecular characteristics:

  • Molecular Formula : C10H8ClN1O4S
  • Molecular Weight : 258.68 g/mol
  • IUPAC Name : Methyl 3-chloro-1,1-dioxo-1-benzothiophene-2-carboxylate

The structure consists of a benzothiophene core with a sulfamoyl group and a chlorophenyl substituent, which contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, sulfamoyl derivatives have been studied for their ability to target Mer tyrosine kinase, which is implicated in various cancers. A study highlighted that these compounds could serve as potential therapeutics for treating malignancies associated with MerTK activity .

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly against hepatitis B virus. Sulfamoyl derivatives have shown efficacy in inhibiting viral replication, making them candidates for antiviral drug development . The mechanism often involves interference with viral protein synthesis or replication processes.

Synthetic Routes

The synthesis of this compound involves several steps, typically starting from readily available benzothiophene derivatives. For example, a common synthetic approach includes:

  • Formation of the Benzothiophene Core : Utilizing known reactions to construct the benzothiophene framework.
  • Introduction of the Sulfamoyl Group : This can be achieved through nucleophilic substitution reactions involving sulfamoyl chlorides.
  • Chlorination : Introducing the chlorophenyl group via electrophilic aromatic substitution.

These synthetic pathways allow for the modification of the compound to enhance its biological activity and selectivity .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential against specific cancer cell lines.
    • Methodology : Cell viability assays were performed on several cancer cell lines treated with varying concentrations of the compound.
    • Results : Significant inhibition of cell growth was observed, with IC50 values indicating potent activity against certain types of cancer .
  • Investigation of Antiviral Effects :
    • Objective : Assess the compound's ability to inhibit hepatitis B virus replication.
    • Methodology : Viral load quantification was conducted in infected cell cultures treated with the compound.
    • Results : A marked reduction in viral replication was noted, suggesting potential as an antiviral agent .

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Methyl 3-[(3-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Methyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to differences in how the compound interacts with biological targets compared to its analogs.

Biological Activity

Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzothiophenes and features a unique structural composition that contributes to its potential therapeutic effects.

Structural Characteristics

The molecular formula of this compound is C17H14ClNO4S2, with a molecular weight of 395.9 g/mol. Its structure includes:

  • A benzothiophene core , which is a bicyclic structure comprising a benzene ring fused with a thiophene ring.
  • A sulfamoyl group , which can form hydrogen bonds with biological macromolecules.
  • A carboxylate ester that enhances its solubility and bioavailability.

These features suggest that the compound may interact effectively with various biological targets, influencing cellular pathways and potentially leading to therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be crucial in various metabolic pathways. This inhibition could potentially lead to therapeutic effects in diseases where these enzymes play a pivotal role.
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer activity. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Antimicrobial Activity : The compound has also demonstrated potential as an antimicrobial agent, which is an area of increasing interest given the rise of antibiotic resistance.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The sulfamoyl group enhances binding interactions with enzymes or receptors, modulating their activity.
  • Hydrophobic Interactions : The benzothiophene core facilitates hydrophobic interactions with protein pockets, potentially leading to conformational changes that affect protein function.

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of action for this compound:

StudyFindings
Study on Anticancer Activity Evaluated against HeLa (cervical cancer) and SMMC-7721 (hepatoma) cell lines; exhibited IC50 values indicating moderate to high potency compared to standard chemotherapeutics .
Enzyme Inhibition Assay Demonstrated effective inhibition of target enzymes involved in metabolic pathways, suggesting potential for therapeutic use in metabolic disorders.
Antimicrobial Evaluation Showed activity against various microbial strains, indicating its potential as an alternative antimicrobial agent.

Properties

IUPAC Name

methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S2/c1-22-16(19)14-15(12-7-2-3-8-13(12)23-14)24(20,21)18-11-6-4-5-10(17)9-11/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITGYEKQRUMABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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